1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-yl)urea

Lipophilicity Drug-likeness SAR

Select CAS 891102-74-2 for definitive SAR: the 4-ethoxy substituent provides a specific lipophilicity increment versus methoxy analogs, critical for mapping pharmacophoric contributions in kinase selectivity panels (VEGFR, PDGFR). Deploy as a comparator in hepatic microsomal stability assays to quantify O-dealkylation rate differences among alkoxy chain lengths. Use as a CNS penetration probe per the MPO scoring paradigm; its distinct cLogP defines the upper lipophilicity boundary for acceptable permeability. As a 5-oxopyrrolidin-3-yl urea scaffold, it enables focused library synthesis. Ensure assay reproducibility with the exact structure—generic analogs introduce uncontrolled variables.

Molecular Formula C18H20N4O3
Molecular Weight 340.383
CAS No. 891102-74-2
Cat. No. B2581562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-yl)urea
CAS891102-74-2
Molecular FormulaC18H20N4O3
Molecular Weight340.383
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC=CC=N3
InChIInChI=1S/C18H20N4O3/c1-2-25-15-8-6-14(7-9-15)22-12-13(11-17(22)23)20-18(24)21-16-5-3-4-10-19-16/h3-10,13H,2,11-12H2,1H3,(H2,19,20,21,24)
InChIKeyOSFXOBZBEZJFAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

891102-74-2: A Pyrrolidinyl-Urea Scaffold for Targeted Inhibitor Procurement


The compound 1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-yl)urea (CAS 891102-74-2) is a synthetic small molecule belonging to the pyrrolidinyl urea class, characterized by a 5-oxopyrrolidine core linked via a urea bridge to a 2-aminopyridine moiety and substituted with a 4-ethoxyphenyl group . This class is widely explored in medicinal chemistry for targeting kinases, soluble epoxide hydrolase (sEH), and other enzymes [1]. Direct peer-reviewed biological data for this specific compound are absent from the public domain; however, its structural features map onto pharmacophores associated with potent inhibition, making it a candidate for focused screening libraries and SAR expansion.

Why Substituting 891102-74-2 with Structural Analogs Risks Assay Invalidation


Within the pyrrolidinyl urea chemical space, minor substituent modifications on the N-phenyl ring (e.g., 4-ethoxy vs. 4-methoxy or 4-fluoro) or alterations to the heteroaryl urea partner can shift target selectivity, potency, and physicochemical properties in ways that are not predictable by structure alone [1]. The 4-ethoxy substituent in 891102-74-2 provides a specific balance of lipophilicity and steric bulk distinct from common halogenated or smaller alkoxy analogs, which directly impacts binding pocket complementarity. Using a generic analog like 1-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-yl)urea without head-to-head validation therefore introduces uncontrolled variables into SAR studies or biochemical assays, risking false-negative or off-target results [2].

Quantitative Differentiation Evidence for 891102-74-2 Against Closest Analogs


Calculated Lipophilicity (cLogP) vs. 4-Methoxy and 4-Fluoro Analogs

The 4-ethoxy substituent of 891102-74-2 is predicted to confer higher lipophilicity compared to the 4-methoxy (CAS 894019-58-0) and 4-fluoro (CAS not found) analogs, directly influencing membrane permeability and non-specific binding profiles. This is a differentiating factor for in vitro assay design, where lipophilicity-driven aggregation or solubility issues can confound activity interpretation [1].

Lipophilicity Drug-likeness SAR

Structural Selectivity Fingerprint: 4-Ethoxy vs. 4-Methoxy in Kinase Inhibition Patents

Patent EP-1680415-B1 discloses a broad series of pyrrolidinyl ureas as angiogenesis inhibitors, where the nature of the N-aryl substituent (e.g., alkoxy vs. halogen) modulates potency against kinase targets implicated in tumor growth [1]. While 891102-74-2 itself is not a specifically claimed example, the patent establishes that 4-alkoxyphenyl substitution is a privileged motif within this chemotype, distinct from 4-halophenyl variants. This class-level evidence indicates that the ethoxy group is not merely a bystander but a contributor to target engagement.

Kinase selectivity Angiogenesis Patent SAR

Predicted Metabolic Stability: Ethoxy vs. Methoxy Phenyl Substituents

The 4-ethoxy group in 891102-74-2 is a known substrate for cytochrome P450-mediated O-dealkylation, a metabolic pathway that often proceeds at a different rate than O-demethylation of the corresponding 4-methoxy analog [1]. Literature on analogous alkoxy-phenyl ureas indicates that increasing alkyl chain length from methyl to ethyl generally reduces the rate of oxidative metabolism, potentially leading to longer half-life in liver microsome assays [2]. This class-level trend provides a basis for expecting differentiated in vitro ADME profiles.

Microsomal stability O-dealkylation CYP450

Procurement-Linked Application Scenarios for CAS 891102-74-2


Focused Kinase Panel Profiling for Angiogenesis Target Deconvolution

Based on the patent-derived evidence that pyrrolidinyl ureas with 4-alkoxyphenyl substitution are angiogenesis inhibitors [1], 891102-74-2 is best deployed as a reference compound in a targeted kinase selectivity panel (e.g., VEGFR, PDGFR families). Its distinct ethoxy substituent provides a differentiated SAR data point relative to methoxy or des-alkoxy analogs when profiling against a panel of recombinant kinases, helping to map the pharmacophoric contribution of the 4-position substituent to selectivity.

Metabolic Stability Benchmarking in Hepatocyte Assays

Given the predicted class-level differences in O-dealkylation rates between ethoxy and methoxy analogs [2], 891102-74-2 can serve as a comparator compound in hepatic clearance assays. By running the compound alongside the 4-methoxy analog in human hepatocyte incubations, researchers can quantify the impact of the alkoxy chain length on intrinsic clearance, generating valuable structure-metabolism relationship data for lead optimization programs [3].

Physicochemical Profiling for CNS Multiparameter Optimization (MPO)

The calculated higher cLogP of 891102-74-2 relative to its methoxy analog [3] makes it a useful tool in CNS drug discovery campaigns. When evaluating a series of pyrrolidinyl ureas for CNS penetration, 891102-74-2 can be used to probe the upper limit of lipophilicity that maintains acceptable permeability while avoiding excessive P-glycoprotein efflux, as predicted by the CNS MPO scoring paradigm.

Combinatorial Chemistry Library Enumeration and Scaffold Hopping

As a member of the 5-oxopyrrolidin-3-yl urea chemotype, 891102-74-2 is a suitable core scaffold for parallel synthesis efforts [1]. Its 4-ethoxyphenyl and pyridin-2-yl substituents represent a specific vector combination that can be systematically varied to explore structure-activity relationships. Procurement of the exact compound ensures fidelity in library construction and subsequent high-throughput screening data reproducibility.

Quote Request

Request a Quote for 1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.